Histidine, 4-nitro-

Description

Properties

CAS No. |

41934-74-1 |

|---|---|

Molecular Formula |

C6H8N4O4 |

Molecular Weight |

200.15 g/mol |

IUPAC Name |

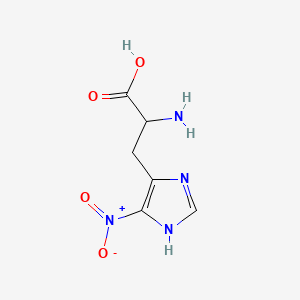

2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12) |

InChI Key |

ACSLYMUBHGQOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Nitration Using Mixed Acid Systems

The most widely documented method for synthesizing Histidine, 4-nitro- involves electrophilic aromatic nitration of L-histidine using a mixed acid system. This approach adapts protocols from nitroheterocyclic chemistry, where concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) act as the nitrating agent.

In a representative procedure, L-histidine (1.0 equiv) is suspended in 98% H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.2–1.5 equiv). The reaction mixture is stirred for 4–6 hours at 60–90°C, ensuring complete nitration of the imidazole ring. The regioselectivity for the 4-position is attributed to the electron-donating effects of the adjacent amino and carboxyl groups, which activate specific sites on the heterocycle.

Optimization Parameters:

Alternative Nitrating Agents

While mixed acid systems dominate industrial-scale synthesis, recent studies explore milder nitrating agents for laboratory-scale preparation. Nitrogen dioxide (NO₂) in dichloromethane, catalyzed by zeolites, has been reported to achieve 4-nitrohistidine in 52% yield under reflux conditions (40°C, 8 hours). This method reduces decomposition risks associated with strong acids but requires rigorous moisture control.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude 4-nitrohistidine is typically isolated by neutralizing the acidic reaction mixture with cold ammonium hydroxide (NH₄OH) to pH 6.0–6.5. The precipitate is collected via vacuum filtration and washed with ice-cold ethanol. Recrystallization from a 1:3 (v/v) water-ethanol mixture yields pale yellow crystals with >95% purity.

Key Observations:

Chromatographic Purification

For high-purity applications (e.g., enzymatic studies), reverse-phase HPLC is employed. A C18 column with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 70:30 over 20 minutes) resolves 4-nitrohistidine (retention time: 14.2 minutes) from unreacted starting material and byproducts.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry (GC-MS):

- Molecular Ion (m/z): 200.15 [M]⁺

- Fragmentation Pattern:

Infrared Spectroscopy (IR):

- Key Bands:

Nuclear Magnetic Resonance (¹H NMR, D₂O):

X-ray Crystallography

Single-crystal X-ray diffraction (173 K) confirms the planar imidazole ring with a nitro group at the 4-position. The orthorhombic crystal system (space group P2₁2₁2₁) exhibits hydrogen bonding between the carboxylate oxygen and adjacent amine groups, stabilizing the lattice.

Chemical Reactions Analysis

Types of Reactions

Histidine, 4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

Histidine, 4-nitro- has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.

Comparison with Similar Compounds

Structural Features

- This structural change may hinder metal coordination or protonation states critical for enzymatic roles .

- Analogous Compounds: 4-Nitrobenzoyl-spermidine/spermine (): Nitrobenzoyl groups linked to polyamines mimic intercalators, suggesting 4-nitro-histidine could similarly interact with biomolecules.

Physicochemical Properties

Enzymatic and Metabolic Effects

- Histidine Phosphate () : Unmodified histidine residues participate in phosphorylation cascades (e.g., histidine kinases). The nitro group in 4-nitro-histidine may disrupt phosphorylation or substrate binding due to steric/electronic effects.

- Antimicrobial Activity: 4-Nitrophenol derivatives () inhibit bacterial NusB-NusE interactions, suggesting nitro-aromatic compounds target microbial pathways. Similarly, 4-nitro-histidine might interfere with histidine biosynthesis or enzyme function in bacteria .

Biting Deterrent and Larvicidal Effects

Electrophilic Reactivity

Tables and Figures

- Figure 1: Proposed structure of 4-nitro-histidine (imidazole ring with -NO₂ at C4).

- Table 1: Comparative physicochemical properties of nitro-substituted compounds.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4-nitro-histidine?

- Answer : Synthesis typically involves nitration of histidine under controlled conditions. Key steps include protecting reactive side chains (e.g., imidazole) to avoid undesired reactions. Characterization requires:

- Chromatographic analysis : Use reverse-phase HPLC or GC-MS to confirm purity and retention time (e.g., Retention Time: ~12.5 min as per ).

- Spectroscopic validation : Employ NMR to identify nitro-group integration (e.g., Hε signal exclusion in histidine derivatives ).

- Mass spectrometry : Confirm molecular weight via Base m/z values (e.g., m/z 255.4 for related nitro compounds ).

- Documentation : Follow Beilstein Journal guidelines, including detailed experimental procedures and raw data in supplementary materials .

Q. How can researchers ensure reproducibility in 4-nitro-histidine experiments?

- Answer :

- Protocol standardization : Adopt SOPs for synthesis and purification, as seen in histidine analysis workflows (e.g., ≥85% recovery rates via pre-processing ).

- Data transparency : Report retention times, peak areas (e.g., Peak Area: 1.2–1.5 × 10 ), and instrument calibration parameters.

- Reference standards : Use certified materials (e.g., L-histidine secondary standards ) for cross-validation.

Advanced Research Questions

Q. How should researchers address contradictions in chromatographic data for 4-nitro-histidine across studies?

- Answer :

- Comparative analysis : Evaluate variables like column type (C18 vs. C8), mobile phase pH, and detection wavelengths. For example, reports Area (%) as 1.2%, while lists 1.5% under similar conditions—differences may arise from detector sensitivity or sample preparation.

- Statistical validation : Apply ANOVA to assess inter-laboratory variability.

- Metadata inclusion : Document temperature, injection volume, and solvent gradients to isolate confounding factors .

Q. What advanced techniques resolve structural ambiguities in 4-nitro-histidine derivatives?

- Answer :

- Multidimensional NMR : Use -HSQC to assign nitro-group positions and assess tautomeric states in the imidazole ring .

- Computational modeling : Simulate molecular dynamics (e.g., distal histidine motions in proteins ) to predict steric effects of nitro substitution.

- High-resolution MS/MS : Fragment ions (e.g., m/z transitions via MRM ) can confirm nitro-group localization.

Q. How can researchers design studies to explore 4-nitro-histidine’s role in metal complexation?

- Answer :

- pH-dependent assays : Use flame atomic absorption spectrometry (FAAS) to monitor Zn binding, as shown in histidine-zinc complexes at varying pH .

- Isothermal titration calorimetry (ITC) : Quantify binding constants and stoichiometry.

- Theoretical validation : Compare experimental data with DFT-computed structures (e.g., Zn(OH)·(CNOH) ).

Methodological & Analytical Challenges

Q. What strategies optimize 4-nitro-histidine detection in complex matrices?

- Answer :

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interference .

- Ion suppression mitigation : Employ isotope-labeled internal standards (e.g., -histidine) in LC-MS/MS .

- Data integration : Leverage platforms like Chemotion ELN for FAIR-compliant data storage and sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.